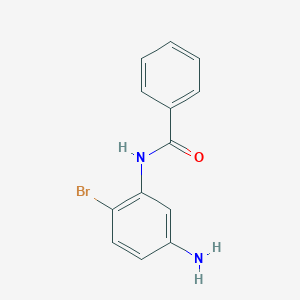![molecular formula C13H12FN5OS B317466 8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B317466.png)
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine is a chemical compound with the molecular formula C13H12FN5OS and a molecular weight of 305.33 g/mol . This compound is characterized by the presence of a purine ring system substituted with a 2-(2-fluorophenoxy)ethylthio group and an amine group at the 6-position . It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(2-fluorophenoxy)ethyl bromide and 6-mercaptopurine.
Reaction Conditions: The 2-(2-fluorophenoxy)ethyl bromide is reacted with 6-mercaptopurine in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using column chromatography to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response.
Comparación Con Compuestos Similares
Similar Compounds
6-Mercaptopurine: A purine analog used in the treatment of leukemia.
8-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-9H-purin-6-ylamine: A similar compound with a chlorophenoxy group instead of a fluorophenoxy group.
Uniqueness
8-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-9H-purin-6-amine is unique due to the presence of the fluorophenoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C13H12FN5OS |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
8-[2-(2-fluorophenoxy)ethylsulfanyl]-7H-purin-6-amine |
InChI |
InChI=1S/C13H12FN5OS/c14-8-3-1-2-4-9(8)20-5-6-21-13-18-10-11(15)16-7-17-12(10)19-13/h1-4,7H,5-6H2,(H3,15,16,17,18,19) |
Clave InChI |
IZUSIPCOYDRLKW-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OCCSC2=NC3=C(N2)C(=NC=N3)N)F |
SMILES canónico |
C1=CC=C(C(=C1)OCCSC2=NC3=NC=NC(=C3N2)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(5E)-1,3-diethyl-5-[(5-phenylfuran-2-yl)methylidene]-2-thioxoimidazolidin-4-one](/img/structure/B317383.png)
![Methyl 4-{[1-(3-chloro-4-fluorophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B317385.png)
![Methyl 4-{[1-(4-ethylphenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}benzoate](/img/structure/B317386.png)
![4-(1,3-BENZOTHIAZOL-2-YL)-N-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}METHYL)ANILINE](/img/structure/B317387.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-1-naphthamide](/img/structure/B317389.png)
![ethyl 4-[4-(benzoylamino)phenyl]-1-phenyl-5-(2-phenylvinyl)-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B317392.png)
![2-{[(1-cyclohexyl-1H-tetraazol-5-yl)sulfanyl]methyl}-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B317394.png)
![2-[4-[3-[(4-Methyl-1,2,4-triazol-3-yl)sulfanyl]-4-nitrophenyl]piperazin-1-yl]ethanol](/img/structure/B317395.png)


![3-Chloro-6-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]pyridazine](/img/structure/B317403.png)
![8-({5-[4-(4-CHLOROBENZOYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE](/img/structure/B317404.png)
![8-({5-[4-(BENZENESULFONYL)PIPERAZIN-1-YL]-2-NITROPHENYL}SULFANYL)QUINOLINE](/img/structure/B317405.png)
![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine](/img/structure/B317407.png)
